tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate
Overview
Description
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate is a heterocyclic compound with the molecular formula C13H19N3O3. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Uniqueness
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate is unique due to its specific heterocyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable in research for developing new compounds with targeted biological activities .
Biological Activity
tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate (CAS No. 1190897-27-8) is a heterocyclic compound with a molecular formula of C13H19N3O3. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Weight : 265.31 g/mol
- Purity : 95% - 97%
- IUPAC Name : this compound
- Chemical Structure :
The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. This compound may exhibit enzyme inhibition or activation properties leading to significant biochemical effects. Specific pathways and mechanisms are still under investigation but are thought to involve modulation of signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Research indicates that derivatives of pyridazine compounds have shown promising anticancer activities. For instance, the hexahydroquinoline derivatives have been reported to possess various biological activities including anticancer effects against melanoma and non-small-cell lung cancer .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies on similar heterocyclic compounds have demonstrated their efficacy in reducing inflammation markers in vitro and in vivo . The specific anti-inflammatory mechanisms of this compound remain to be fully elucidated.
Case Studies
-
Study on Enzyme Inhibition :
A recent study evaluated the inhibitory effects of various pyridazine derivatives on specific enzymes involved in cancer metabolism. The results indicated that tert-butyl 3-oxo derivatives could inhibit key enzymes at micromolar concentrations . -
In Vivo Studies :
In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups . These findings support its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common solvents used include dichloromethane or ethanol with catalysts such as triethylamine .
Synthetic Route | Conditions | Yield |
---|---|---|
Cyclization | Dichloromethane | High |
Cyclization | Ethanol | Moderate |
Properties
IUPAC Name |
tert-butyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-4-9-8-11(17)15-14-10(9)5-7-16/h8H,4-7H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVAOOSWUXOJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)NN=C2CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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